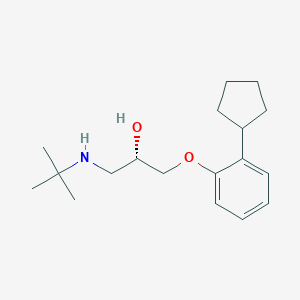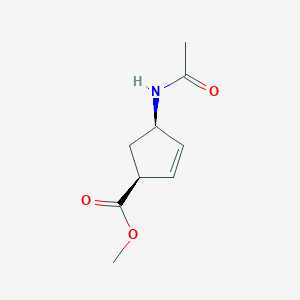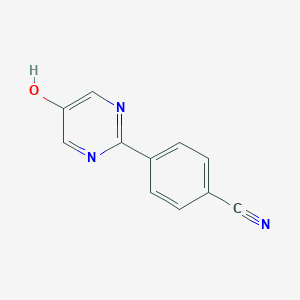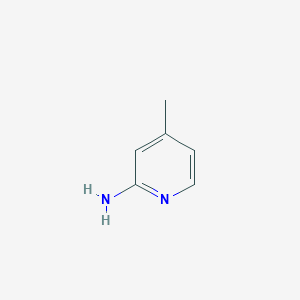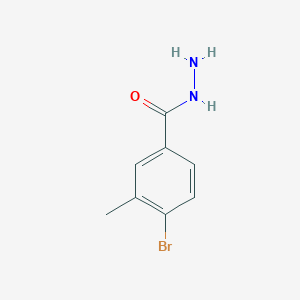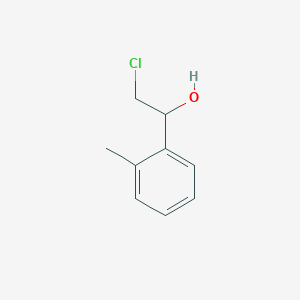
2-Chloro-1-(2-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-methylphenyl)ethanol (CME) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-chloro-1-(o-tolyl)ethanol or o-chloro-α-(2-tolyl)ethanol and has a molecular formula of C9H11ClO.
Aplicaciones Científicas De Investigación
CME has been studied extensively for its potential applications in different fields of science. In the pharmaceutical industry, CME has been used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. CME has also been used in the synthesis of chiral ligands for asymmetric catalysis in organic chemistry.
Mecanismo De Acción
The mechanism of action of CME is not fully understood. However, studies have shown that CME can inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition by CME may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
CME has been shown to have anti-inflammatory and analgesic effects in animal models. Studies have also demonstrated its potential as an anti-cancer agent. CME has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CME in lab experiments is its relatively low toxicity compared to other chemicals used in organic synthesis. However, CME is sensitive to air and moisture, and its purity can be affected by exposure to these conditions. This can be a limitation in lab experiments that require high purity of the compound.
Direcciones Futuras
There is still much to learn about the potential applications of CME in different fields of science. Future research could focus on developing more efficient methods for synthesizing CME and exploring its potential as an anti-inflammatory and anti-cancer agent. Further studies could also investigate the mechanism of action of CME and its effects on different biological systems.
Métodos De Síntesis
CME can be synthesized using different methods, including the reaction of 2-methylphenylmagnesium bromide with ethylene oxide and subsequent chlorination with thionyl chloride. Another method involves the reaction of 2-methylphenylacetaldehyde with ethylene oxide in the presence of a catalyst and subsequent chlorination with thionyl chloride. The yield of CME using these methods ranges from 60-80%.
Propiedades
Número CAS |
141303-27-7 |
|---|---|
Nombre del producto |
2-Chloro-1-(2-methylphenyl)ethanol |
Fórmula molecular |
C9H11ClO |
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
2-chloro-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
Clave InChI |
REKZYTLKSIECQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CCl)O |
SMILES canónico |
CC1=CC=CC=C1C(CCl)O |
Sinónimos |
Benzenemethanol, -alpha--(chloromethyl)-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
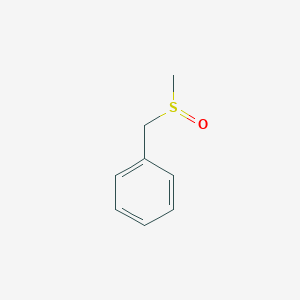
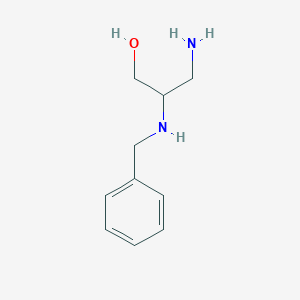
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
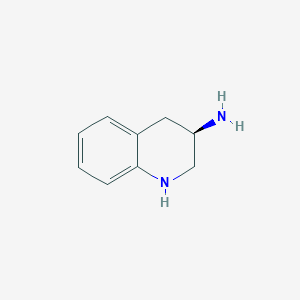
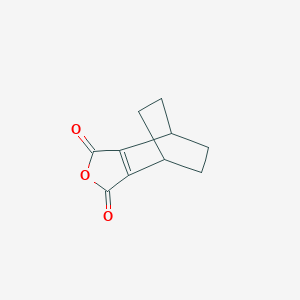
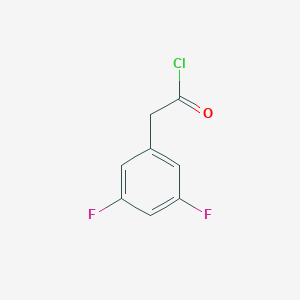
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)
